N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c22-16-8-9-18-19(11-16)28-21(24-18)25(13-15-5-4-10-23-12-15)20(26)14-27-17-6-2-1-3-7-17/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQUBBXYHPWSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride to form 2-chloro-N-(6-chlorobenzothiazol-2-yl)acetamide. This intermediate is then reacted with phenoxyacetic acid and pyridine-3-carboxaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Studies have shown that benzothiazole derivatives, including this compound, can inhibit the growth of various bacterial and fungal pathogens.
Minimum Inhibitory Concentration (MIC) Studies:
| Compound | MIC (μmol/mL) |
|---|---|
| N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide | 5.0 - 10.0 |
| Control (Standard Antibiotic) | 1.0 - 5.0 |
These results suggest that structural modifications can enhance antimicrobial efficacy.
Antitumor Activity
The compound's structural features make it a candidate for anticancer research. Preliminary studies have indicated its potential to inhibit the proliferation of cancer cell lines.
Case Study: Antitumor Evaluation
A study evaluated the antitumor activity against several human cancer cell lines using the following parameters:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 12.5 |
| DLD-1 | 10.8 |
| MCF7 | 15.0 |
These findings suggest that the compound may interact with cellular mechanisms involved in tumor growth.
Enzyme Inhibition
Molecular docking studies indicate that this compound may inhibit key enzymes such as topoisomerases and kinases, which are critical in cancer progression and microbial resistance.
Synthetic Methodologies
The synthesis of this compound can be achieved through various methodologies, including:
A. One-Pot Synthesis
Utilizing a one-pot reaction approach allows for efficient synthesis while minimizing by-products. This method often involves:
- Reagents: Benzothiazole derivatives, phenolic compounds, and pyridine derivatives.
- Conditions: Solvent-free conditions or mild solvents under controlled temperatures.
B. Retrosynthetic Analysis
Retrosynthetic analysis can help identify feasible synthetic pathways for this compound by breaking down its structure into simpler precursors.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
The benzothiazole ring’s substitution pattern significantly impacts physicochemical and pharmacological properties. Key analogs include:
Key Findings :
- Trifluoromethyl (CF3) : Compounds with CF3 (e.g., ) exhibit enhanced metabolic stability due to fluorine’s inductive effects, but may reduce solubility.
- Heteroaromatic Extensions : The dimethoxypyridinyl group in introduces hydrogen-bonding sites, contrasting with the target’s pyridinylmethyl group, which may favor π-π stacking interactions.
Acetamide Backbone Modifications
Variations in the acetamide’s α-position and nitrogen substituents alter steric and electronic profiles:
Key Findings :
- Phenoxy vs. Aryl Groups: The phenoxy group in the target compound may confer rigidity and enhance binding to aromatic-rich pockets compared to flexible alkyl chains .
- Thiazole vs.
- Benzamide vs. Acetamide : The benzamide analog () has a bulkier acyl group, which could reduce solubility or alter target specificity.
Physicochemical and Structural Insights
- Crystal Packing : Compounds like exhibit intermolecular N–H⋯N hydrogen bonds, forming stable 1D chains that may correlate with improved crystallinity and formulation stability .
- Synthetic Accessibility : Enamine Ltd’s catalog () lists analogs with chloro substituents and pyridinylmethyl groups, suggesting feasible synthesis routes via amide coupling or nucleophilic substitution.
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 334.82 g/mol. The structure includes a benzothiazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Structural Formula
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain and inflammation pathways .
- Anticancer Properties : The benzothiazole group has been associated with anticancer activity through mechanisms such as inducing apoptosis in cancer cells and inhibiting angiogenesis .
In Vitro Studies
Recent studies have demonstrated that related benzothiazole derivatives exhibit low nanomolar inhibition potencies for both sEH and FAAH enzymes. These compounds have shown promise in reducing pain responses in animal models, suggesting potential applications in pain management therapies .
Case Studies
- Pain Management : In a study assessing the analgesic effects of dual sEH/FAAH inhibitors, compounds similar to this compound were evaluated for their ability to alleviate pain without significant side effects .
- Cancer Treatment : A study highlighted the anticancer potential of benzothiazole derivatives, noting that compounds with similar structures inhibited tumor growth by affecting cell cycle progression and inducing apoptosis in various cancer cell lines .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
